1-[2-(2,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid
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Description
1-[2-(2,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.422. The purity is usually 95%.
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Biological Activity
1-[2-(2,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid is a novel compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C19H22N4O2
- Molecular Weight : 322.41 g/mol
- CAS Number : 1255776-69-2
The structure features a piperidine ring linked to a pyrazolo[1,5-a]pyrazine moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds in the pyrazolo[1,5-a]pyrazine family exhibit a variety of pharmacological effects, including:
- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory activity against various cancer cell lines. For instance, studies have demonstrated their effectiveness against BRAF(V600E) and EGFR mutations, which are critical in certain cancers .
- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, similar to other pyrazole derivatives that have been tested against bacterial and fungal strains .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and inflammation by binding to their active sites. This interaction can disrupt their normal function and lead to reduced cellular proliferation .
- Receptor Modulation : It may also interact with specific cellular receptors, influencing signal transduction pathways that regulate cell survival and apoptosis .
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antitumor | Inhibitory effects on BRAF(V600E), EGFR | , |
Anti-inflammatory | Modulation of inflammatory cytokines | |
Antimicrobial | Activity against bacterial strains |
Case Study 1: Antitumor Efficacy
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives exhibited cytotoxic effects. The combination of these derivatives with doxorubicin showed enhanced efficacy compared to doxorubicin alone, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer types .
Case Study 2: Anti-inflammatory Potential
Research on similar pyrazole compounds indicated their ability to inhibit the release of interleukin-1β (IL-1β) in LPS/ATP-stimulated human macrophages. This suggests that the compound may reduce inflammatory responses in various conditions .
Properties
IUPAC Name |
1-[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-13-3-4-16(14(2)11-13)17-12-18-19(21-7-10-24(18)22-17)23-8-5-15(6-9-23)20(25)26/h3-4,7,10-12,15H,5-6,8-9H2,1-2H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVGPQLKYZSPOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.